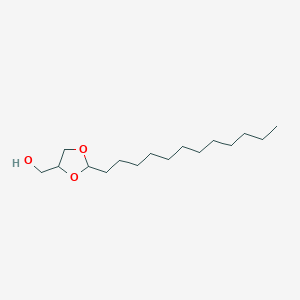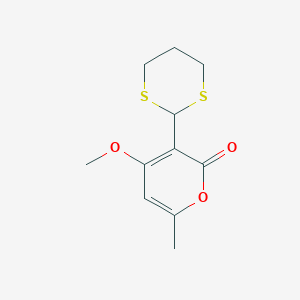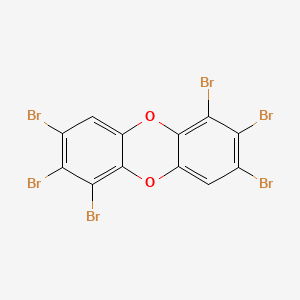
2',3'-Dideoxycytidine diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dideoxycytidine diphosphate is a nucleoside analog that has been studied for its potential therapeutic applications, particularly in the treatment of viral infections such as HIV. It is a derivative of cytidine, where the hydroxyl groups at the 2’ and 3’ positions on the ribose sugar are replaced by hydrogen atoms, resulting in a compound that can inhibit viral replication by terminating DNA chain elongation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxycytidine diphosphate typically involves the phosphorylation of 2’,3’-Dideoxycytidine. This can be achieved through a series of chemical reactions that introduce the diphosphate group. One common method involves the use of phosphorylating agents such as phosphorus oxychloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxycytidine diphosphate may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes multiple purification steps such as crystallization and chromatography to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
2’,3’-Dideoxycytidine diphosphate can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the nucleoside analog for further studies.
Reduction: Reduction reactions can be employed to study the stability and reactivity of the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the nucleoside, while substitution reactions can produce various substituted analogs .
Aplicaciones Científicas De Investigación
2’,3’-Dideoxycytidine diphosphate has several scientific research applications:
Mecanismo De Acción
2’,3’-Dideoxycytidine diphosphate exerts its effects by being phosphorylated to its active triphosphate form within cells. This active metabolite acts as a substrate for HIV reverse transcriptase, incorporating into viral DNA and terminating chain elongation due to the absence of the 3’ hydroxyl group. This mechanism effectively inhibits viral replication .
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analog used in antiviral research.
Didanosine: A nucleoside analog with similar antiviral properties.
Uniqueness
2’,3’-Dideoxycytidine diphosphate is unique in its specific inhibition of HIV reverse transcriptase and its ability to terminate DNA chain elongation. Its structural modifications make it particularly effective in preventing viral replication, distinguishing it from other nucleoside analogs .
Propiedades
Número CAS |
104086-75-1 |
|---|---|
Fórmula molecular |
C9H15N3O9P2 |
Peso molecular |
371.18 g/mol |
Nombre IUPAC |
[(2S,5S)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N3O9P2/c10-7-3-4-12(9(13)11-7)8-2-1-6(20-8)5-19-23(17,18)21-22(14,15)16/h3-4,6,8H,1-2,5H2,(H,17,18)(H2,10,11,13)(H2,14,15,16)/t6-,8-/m0/s1 |
Clave InChI |
FVSQWXITYSICAK-XPUUQOCRSA-N |
SMILES isomérico |
C1C[C@H](O[C@@H]1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
SMILES canónico |
C1CC(OC1COP(=O)(O)OP(=O)(O)O)N2C=CC(=NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
![N,N'-[1-(3,4-Dimethoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B14334264.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-(dodecyloxy)benzoate](/img/structure/B14334266.png)

![2-Methylidene-6-oxabicyclo[3.1.0]hexane](/img/structure/B14334284.png)

![5H-Thiazolo[3,2-c]pyrimidin-5-one, 2,3-dihydro-7-methyl-3-methylene-](/img/structure/B14334296.png)


